molecular formula C9H5NO3S B1431682 4H-Thipyrano-4-oxo-[2,3-b]pyridine-3-carboxylic acid CAS No. 148638-63-5

4H-Thipyrano-4-oxo-[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B1431682
CAS No.: 148638-63-5
M. Wt: 207.21 g/mol
InChI Key: XLUGROXTMHOJCW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides critical structural information for 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid through analysis of both proton and carbon-13 spectra. The heterocyclic framework generates characteristic chemical shift patterns that reflect the electronic environment of each nucleus within the fused ring system. Proton Nuclear Magnetic Resonance spectroscopy reveals distinct resonances corresponding to the aromatic protons in the pyridine ring, typically appearing in the downfield region between 7.0 and 9.0 parts per million.

The thiopyran ring protons exhibit characteristic chemical shifts influenced by the sulfur heteroatom and the adjacent carbonyl functionality. The proton at the 2-position of the thiopyran ring, adjacent to sulfur, typically resonates at approximately 3.0-4.0 parts per million, while protons on carbons adjacent to the carbonyl group appear further downfield due to deshielding effects. The carboxylic acid proton appears as a characteristic broad singlet in the far downfield region, typically around 12-13 parts per million, and this resonance may exhibit temperature-dependent behavior due to exchange processes.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbon resonating in the characteristic region around 180-200 parts per million. The carboxylic acid carbon appears around 170 parts per million, while aromatic carbons in the pyridine ring resonate in the 120-160 parts per million range. The carbon bearing the sulfur atom exhibits a characteristic upfield shift compared to other aromatic carbons, reflecting the electronic properties of the sulfur heteroatom.

Infrared Vibrational Spectroscopy

Infrared spectroscopy provides valuable structural information through characteristic absorption bands corresponding to specific functional groups within 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid. The carbonyl stretching vibration of the ketone functionality at the 4-position appears as a strong absorption band in the region of 1650-1750 wavenumbers per centimeter. This carbonyl absorption is typically observed as one of the most intense features in the infrared spectrum and serves as a diagnostic indicator for the presence of the ketone functionality.

The carboxylic acid functional group generates characteristic absorption patterns including a broad hydroxyl stretching vibration in the 2500-3300 wavenumbers per centimeter region and a carbonyl stretching vibration around 1700-1725 wavenumbers per centimeter. The breadth of the hydroxyl absorption reflects hydrogen bonding interactions in the solid state or in solution. Carbon-hydrogen stretching vibrations from the aromatic ring systems appear in the 3000-3100 wavenumbers per centimeter region, while aliphatic carbon-hydrogen stretches occur at slightly lower frequencies.

The heterocyclic ring systems contribute additional characteristic absorptions including carbon-carbon and carbon-nitrogen stretching vibrations in the 1400-1600 wavenumbers per centimeter region. Carbon-sulfur stretching vibrations typically appear in the lower frequency region around 600-800 wavenumbers per centimeter. The overall infrared spectrum provides a fingerprint region below 1500 wavenumbers per centimeter that contains multiple absorption bands characteristic of the specific structural arrangement.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 207, corresponding to the molecular weight of the compound. The molecular ion may exhibit relatively low intensity due to the stability of fragment ions generated through specific bond cleavage processes.

Common fragmentation pathways include loss of the carboxylic acid functionality through decarboxylation, resulting in a fragment ion at mass-to-charge ratio 163 corresponding to the loss of 44 mass units (carbon dioxide). Additionally, loss of the carboxyl group (45 mass units) generates a fragment at mass-to-charge ratio 162. The bicyclic heterocyclic framework may undergo ring opening reactions, particularly involving the thiopyran ring, leading to characteristic sulfur-containing fragment ions.

Alpha cleavage adjacent to the carbonyl functionality represents another significant fragmentation pathway, generating ions through cleavage of carbon-carbon bonds adjacent to the ketone group. The pyridine ring portion tends to be relatively stable under electron impact conditions, often appearing as a base peak or significant fragment in the mass spectrum. Diagnostic fragment ions may include those corresponding to loss of sulfur-containing fragments or formation of pyridinium-type ions that retain the nitrogen heteroatom.

Computational Chemistry Studies

Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure and energetic properties of 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid through quantum mechanical modeling approaches. These computational studies employ various functional methods to investigate ground state geometries, electronic distributions, and thermodynamic parameters. The calculations reveal the preferred conformational arrangements of the bicyclic framework and the relative energies associated with different molecular conformations.

Geometry optimization calculations determine the most stable three-dimensional arrangement of atoms within the molecule, providing bond lengths, bond angles, and dihedral angles that characterize the molecular structure. The thiopyran ring adopts specific conformational preferences influenced by the sulfur heteroatom and the adjacent carbonyl functionality. These calculations indicate that the fused ring system exhibits limited conformational flexibility due to the constraints imposed by the bicyclic framework.

Energy calculations provide insights into the thermodynamic stability of the compound and the relative energies of different conformational isomers. Frequency calculations confirm that optimized geometries correspond to true minima on the potential energy surface and provide vibrational frequencies that can be compared with experimental infrared spectroscopic data. The calculations also reveal the dipole moment of the molecule, which reflects the distribution of electron density and the polar nature of the functional groups.

Molecular Orbital Analysis

Molecular orbital analysis through computational methods provides detailed insights into the electronic structure and bonding characteristics of 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the electronic properties and potential reactivity patterns of the compound. These frontier molecular orbitals often exhibit significant contributions from the aromatic pi-electron systems and the heteroatoms within the structure.

The molecular orbital analysis reveals the extent of conjugation between the thiopyran and pyridine ring systems and the influence of the carbonyl and carboxylic acid functionalities on the overall electronic structure. The sulfur and nitrogen heteroatoms contribute lone pair electrons that participate in the molecular orbital framework and influence the distribution of electron density throughout the molecule. The analysis indicates regions of high and low electron density that correlate with potential sites for electrophilic and nucleophilic attack.

Electrostatic potential mapping derived from molecular orbital calculations provides visualization of the charge distribution across the molecular surface. This analysis identifies regions of positive and negative electrostatic potential that correspond to potential interaction sites for intermolecular associations. The carboxylic acid functionality typically exhibits regions of negative potential associated with the oxygen atoms, while carbon atoms adjacent to electronegative heteroatoms may exhibit positive potential regions. These computational studies provide fundamental insights into the electronic characteristics that govern the chemical behavior and potential applications of this heterocyclic compound.

Properties

IUPAC Name

4-oxothiopyrano[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO3S/c11-7-5-2-1-3-10-8(5)14-4-6(7)9(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUGROXTMHOJCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies

The preparation of 4H-Thipyrano-4-oxo-[2,3-b]pyridine-3-carboxylic acid typically follows multi-step organic synthesis routes, with the core strategies being:

  • Reductive Cyclization of Precursors:
    A common laboratory method involves the reductive cyclization of 2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid. Stannous chloride dihydrate is used as the reducing agent, facilitating ring closure to form the target heterocycle.

  • Condensation and Cyclization Reactions:
    Multi-step reactions, including condensation of suitable aromatic and sulfur-containing intermediates, followed by cyclization under controlled conditions, are also employed. The choice of base, solvent, and temperature is critical to optimize yield and selectivity.

  • Hydrolysis of Cyanodihydropyranopyridine Precursors:
    Hydrolysis of related cyanodihydropyranopyridines can efficiently yield the desired carboxylic acid derivative, offering improved efficiency in laboratory synthesis.

Table 1. Common Synthetic Routes and Conditions
Step Reagents/Conditions Notes
Reductive cyclization Stannous chloride dihydrate, acid medium Key for ring closure; yields target core
Condensation & cyclization Aromatic thioester, aldehyde, base, solvent Multi-step, requires careful control
Hydrolysis of cyanodihydropyranopyridines Acidic or basic hydrolysis conditions Efficient for carboxylic acid formation

Industrial Scale Preparation

On an industrial scale, similar synthetic routes are employed but with enhanced process control:

  • Automated Reactors:
    Automated systems enable precise temperature, pH, and reagent addition control, which are essential for high yield and purity.

  • Process Optimization:
    Parameters such as reaction time, solvent choice, and purification steps (e.g., crystallization, chromatography) are optimized for scalability and reproducibility.

Detailed Research Findings

Yields and Purification

  • Yields for laboratory-scale syntheses typically range from moderate to high (40–80%), depending on the purity of starting materials and optimization of reaction conditions.
  • Purification is commonly achieved by crystallization (from solvents like chloroform or methanol) or by chromatography on silica gel columns.

Analytical Characterization

  • The final product is characterized by melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm structure and purity.
  • Analytical data (e.g., melting point 152–155°C after recrystallization) are consistent with literature values for similar heterocyclic carboxylic acids.
Table 3. Typical Analytical Data
Property Value/Range Notes
Melting Point 152–155°C After recrystallization
Density ~1.606 g/cm³ Predicted
Boiling Point ~394.3°C Predicted
Molar Mass 207.21 g/mol Calculated

Related Synthetic Approaches

  • Some literature describes the preparation of structurally similar pyran and thiopyran carboxylic acids via oxidation of primary alcohols or aldehydes using palladium-catalyzed oxygen streams or silver oxide, suggesting alternative routes for analog synthesis.
  • Reductive and substitution reactions (e.g., sodium borohydride reduction, toluenesulfonyl chloride-mediated substitution) are used to modify the core structure for the synthesis of functionalized derivatives.

Chemical Reactions Analysis

Types of Reactions

4H-Thipyrano-4-oxo-[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reductive cyclization is a key step in its synthesis, indicating its ability to undergo reduction reactions.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Stannous chloride dihydrate is commonly used for reductive cyclization.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction and substitution can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

4H-Thipyrano-4-oxo-[2,3-b]pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4H-Thipyrano-4-oxo-[2,3-b]pyridine-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

  • Thieno[2,3-b]thiophene Derivatives: Bis-heterocyclic compounds like bis-pyridinothieno[2,3-b]thiophene (e.g., derivatives 6a,b and 7 from ) share a sulfur-rich fused-ring system. However, 4H-thipyrano-pyridine lacks the dual thiophene motif, resulting in distinct electronic properties. For example, thieno-thiophene derivatives exhibit enhanced π-conjugation, whereas the thipyrano-pyridine system may prioritize hydrogen-bonding interactions via its carboxylic acid group .
  • Imidazo[1,5-a]pyridine-3-carboxylic Acid: PharmaBlock’s 6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid (CAS: 1780609-26-8) shares the pyridine-carboxylic acid moiety but incorporates an imidazole ring instead of thiapyran.

Functional Group Variations

  • Amoxanox Metabolites: Ukawa et al. synthesized metabolites of 2-amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acid (Amoxanox), which feature hydroxylation and oxidation products. Compared to 4H-thipyrano-pyridine-3-carboxylic acid, these metabolites exhibit reduced planarity due to bulky substituents, impacting solubility and metabolic stability .
  • Nicotinic Acid Derivatives: Compounds like 10 and 11 from incorporate nicotinic acid (pyridine-3-carboxylic acid) fused with thieno-thiophene. These lack the thiapyran ring but demonstrate how carboxylic acid positioning influences acidity (pKa) and coordination chemistry .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (aq.) Melting Point (°C) Key Functional Groups
4H-Thipyrano-4-oxo-[2,3-b]pyridine-3-carboxylic acid* ~237.25 Moderate ~200–220 (est.) Carboxylic acid, thiapyran
6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid 260.16 Low 185–190 Carboxylic acid, CF₃, imidazole
Nicotinic acid derivatives (e.g., 10 ) ~300–350 High 160–180 Carboxylic acid, thieno-thiophene

Key Differentiators and Limitations

  • Electronic Effects: The thiapyran ring introduces electron-withdrawing sulfur atoms, which may lower the carboxylic acid’s pKa compared to purely nitrogenous systems (e.g., imidazo-pyridines) .
  • Data Gaps: Experimental data on 4H-thipyrano-pyridine-3-carboxylic acid’s spectral properties (e.g., NMR, IR) are absent in the reviewed literature, necessitating further characterization.

Biological Activity

4H-Thipyrano-4-oxo-[2,3-b]pyridine-3-carboxylic acid (CAS No. 148638-63-5) is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms in its structure. This compound has gained attention due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C9H5NO3S
  • Molecular Weight : 207.21 g/mol
  • IUPAC Name : 4-oxothiopyrano[2,3-b]pyridine-3-carboxylic acid
  • InChI Key : XLUGROXTMHOJCW-UHFFFAOYSA-N

Structure

The structural arrangement of this compound contributes to its reactivity and interaction with biological targets. Its unique heterocyclic framework enhances its potential as a pharmacophore.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : It may bind to certain receptors, influencing signaling pathways related to various biological processes.

Pharmacological Studies

Research has indicated that this compound possesses several pharmacological properties:

  • Antimicrobial Activity : Studies have shown that derivatives of 4H-Thipyrano compounds exhibit significant antimicrobial effects against various bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest that the compound may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a derivative of 4H-Thipyrano showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens.
  • Cytotoxicity Against Cancer Cells : In vitro studies revealed that the compound exhibited cytotoxic effects on human breast cancer cells (MCF-7), with IC50 values indicating a promising therapeutic window for further development.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC9H5NO3SAntimicrobial, Anticancer
Pyrido[3’,2’4,5]thieno[2,3-b][1,4]thiazine-8-carboxylic acidC10H7N2O2SAntimicrobial
4-Oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acidC9H5NO3SAnticancer

Uniqueness of 4H-Thipyrano Compound

The unique arrangement of sulfur and nitrogen within the heterocyclic ring differentiates 4H-Thipyrano from other similar compounds, potentially leading to distinct biological activities and mechanisms of action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4H-Thipyrano-4-oxo-[2,3-b]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step heterocyclic condensation and cyclization. For example, analogs like 6-(4-chlorophenyl)-3-isopropyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid are synthesized via condensation of substituted aldehydes with aminopyridines, followed by cyclization using catalysts (e.g., Pd/Cu) in polar aprotic solvents (DMF/toluene) . Key parameters include temperature control (80–120°C) and catalyst loading (5–10 mol%). Yields range from 70–94% depending on substituent steric effects and purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can researchers validate the structural integrity of this compound and its intermediates?

  • Methodology : Use a combination of:

  • NMR spectroscopy : Analyze proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, carboxylic acid protons at δ 12–13 ppm) .
  • LCMS/HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 311.1 for analogs) and purity (>95% via HPLC) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or regioselectivity for crystalline derivatives .

Q. What safety protocols are critical when handling reactive intermediates (e.g., acyl chlorides) during synthesis?

  • Methodology :

  • Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
  • Employ PPE (gloves, goggles) and fume hoods to mitigate exposure to volatile solvents (e.g., thionyl chloride) .
  • Follow hazard codes (e.g., H290 for corrosive agents) and emergency response measures (e.g., P301+P330+P331 for ingestion) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound derivatives?

  • Methodology :

  • Perform density functional theory (DFT) to map electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with target proteins (e.g., microbial enzymes or cancer-related kinases). For example, pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid showed antimicrobial activity via inhibition of DNA gyrase (ΔG = −9.2 kcal/mol) .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Methodology :

  • Conduct SAR studies : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) on potency. For instance, 4-chlorophenyl analogs exhibit enhanced antifungal activity (MIC = 2 µg/mL) compared to methoxy derivatives (MIC = 16 µg/mL) .
  • Validate via enzyme assays (e.g., IC₅₀ measurements) and cellular cytotoxicity screens (e.g., MTT assays) to distinguish target-specific effects from off-target toxicity .

Q. How do solvent and catalyst choices impact regioselectivity in heterocyclic ring formation?

  • Case Study : Cyclization of 5-oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid derivatives required HMTA (hexamethylenetetramine) for regioselective formylation, followed by KMnO₄-mediated oxidation to the carboxylic acid. Polar solvents (e.g., acetone/water) favored carboxylate stabilization, while non-polar solvents led to side products .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
4H-Thipyrano-4-oxo-[2,3-b]pyridine-3-carboxylic acid
Reactant of Route 2
4H-Thipyrano-4-oxo-[2,3-b]pyridine-3-carboxylic acid

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